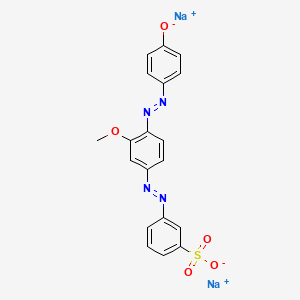
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone
Preparation Methods
The synthesis of 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride can be achieved through several routes. One common method involves the reaction of phenylpropanone with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxime or nitro derivative.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Scientific Research Applications
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Ethylamino)-1-phenylpropan-2-one hydrochloride can be compared to other similar compounds, such as:
Phenylpropanone derivatives: These compounds share a similar backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamine derivatives: Compounds with an ethylamine group exhibit similar reactivity but may have different applications based on their overall structure
Properties
CAS No. |
65913-25-9 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(ethylamino)-1-phenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-12-11(9(2)13)10-7-5-4-6-8-10;/h4-8,11-12H,3H2,1-2H3;1H |
InChI Key |
YDKXGHOCSZMBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


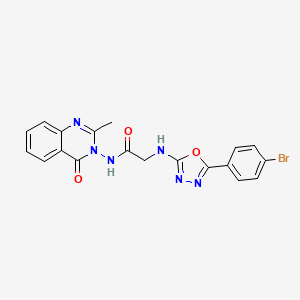
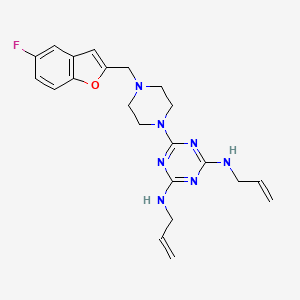
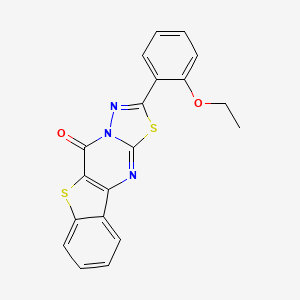
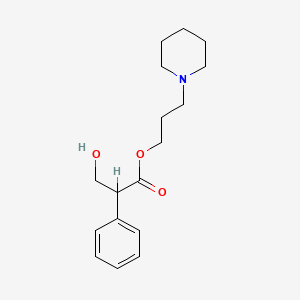
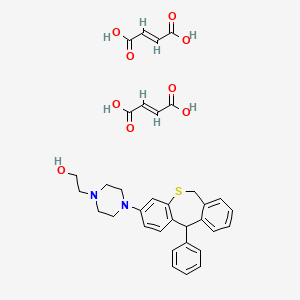
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
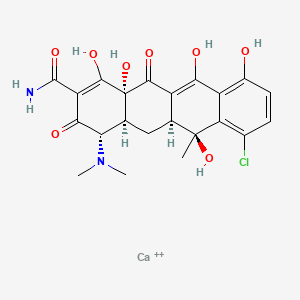
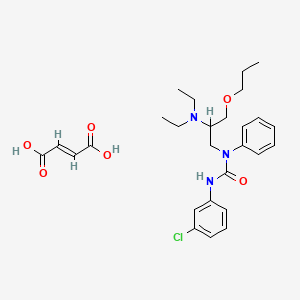
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

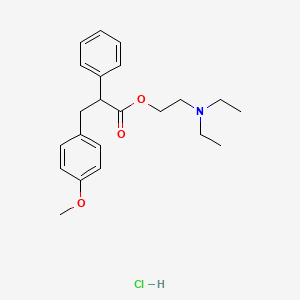
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
